1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane
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Overview
Description
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two sulfonyl groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonyl groups can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Major Products
Nucleophilic Substitution: Substituted diazepane derivatives.
Reduction: Amino-substituted diazepane derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can disrupt biological pathways and processes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2-chloro-4-nitrophenyl)sulfonyl]-1,4-diazepane: Similar structure but with a different substitution pattern on the phenyl rings.
1,4-Bis[(2-bromo-5-nitrophenyl)sulfonyl]-1,4-diazepane: Similar structure but with bromine atoms instead of chlorine.
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
Uniqueness
1,4-Bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane is unique due to its specific substitution pattern and the presence of both sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
1,4-bis[(2-chloro-5-nitrophenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O8S2/c18-14-4-2-12(22(24)25)10-16(14)32(28,29)20-6-1-7-21(9-8-20)33(30,31)17-11-13(23(26)27)3-5-15(17)19/h2-5,10-11H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUMLZMZLMEVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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